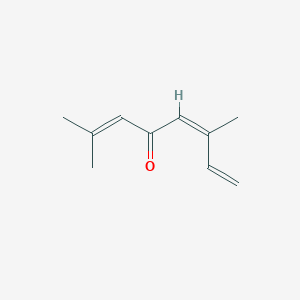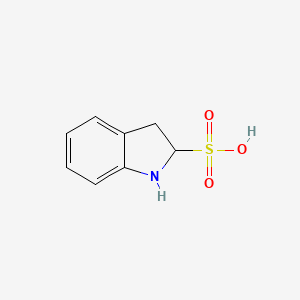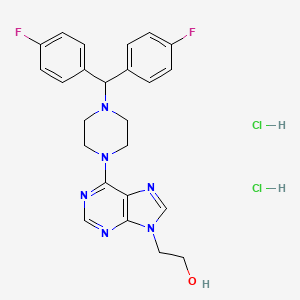
9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the ethanol group and the di-p-fluorobenzhydryl piperazine moiety. Common reagents used in these reactions include various alkylating agents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the purine core or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or ketones, while substitution reactions may introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets, such as nucleic acids or proteins.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. The specific biological activity of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would need to be determined through experimental studies.
Industry
In industry, this compound may find applications in the development of pharmaceuticals, agrochemicals, or materials science. Its unique properties could be leveraged to create new products with enhanced performance.
作用機序
The mechanism of action of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds may include other purine derivatives with ethanol or piperazine groups. Examples include:
- 9H-Purine-9-ethanol derivatives
- Piperazine-substituted purines
- Fluorobenzhydryl-substituted compounds
Uniqueness
The uniqueness of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” lies in its specific combination of functional groups, which may confer distinct biological or chemical properties. Comparative studies with similar compounds would help highlight its unique features and potential advantages.
特性
CAS番号 |
37425-38-0 |
|---|---|
分子式 |
C24H26Cl2F2N6O |
分子量 |
523.4 g/mol |
IUPAC名 |
2-[6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H24F2N6O.2ClH/c25-19-5-1-17(2-6-19)22(18-3-7-20(26)8-4-18)30-9-11-31(12-10-30)23-21-24(28-15-27-23)32(13-14-33)16-29-21;;/h1-8,15-16,22,33H,9-14H2;2*1H |
InChIキー |
GRHVSSSLIWEFRL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


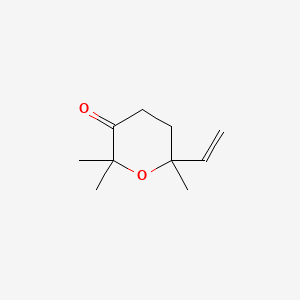
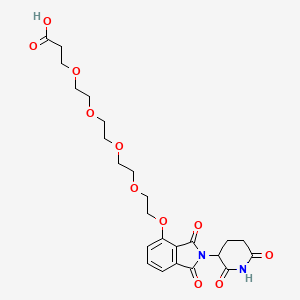

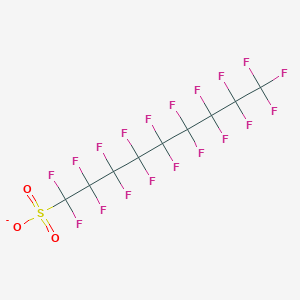

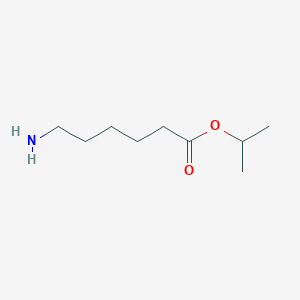
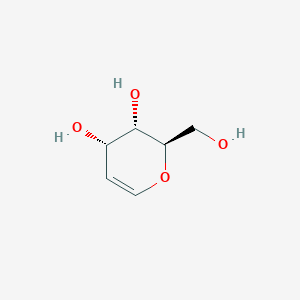
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
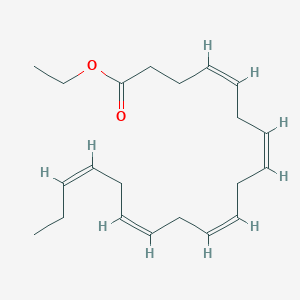
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)

